molecular formula C38H53N3O3 B1679127 L-Tyrosinamide, N-((4-(1,1-dimethylethyl)phenyl)methyl)-N-methyl-L-leucyl-N-(1,1-dimethylethyl)-O-(phenylmethyl)- CAS No. 217171-01-2

L-Tyrosinamide, N-((4-(1,1-dimethylethyl)phenyl)methyl)-N-methyl-L-leucyl-N-(1,1-dimethylethyl)-O-(phenylmethyl)-

Cat. No. B1679127
M. Wt: 599.8 g/mol
InChI Key: WJAVQCPRFGVNSN-HEVIKAOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PD 173212 is an N-type calcium channel blocker (IC50 = 36 nM). It prevents audiogenic seizures in mice when administered at a dose of 30 mg/kg.
PD-173212 is a small molecule N-type calcium channel blocker.

Scientific Research Applications

1. PET Imaging and Cancer Diagnosis

One of the notable applications of compounds related to L-Tyrosinamide involves their use in Positron Emission Tomography (PET) imaging for cancer diagnosis. The compound l-3-18F-α-methyl tyrosine (18F-FAMT) has been developed as a PET radiotracer, demonstrating usefulness in the prediction of prognosis and differentiation of malignant tumors from benign lesions. Its accumulation is strongly correlated with the expression of L-type amino acid transporter 1 (LAT1), highly upregulated in cancers. The selectivity of FAMT for LAT1, facilitated by its α-methyl moiety, contributes to the highly tumor-specific accumulation of 18F-FAMT in PET imaging, distinguishing it from other amino acid PET tracers and 18F-FDG (Wiriyasermkul et al., 2012).

2. Antimicrobial Activity

Compounds synthesized from the coupling reaction of benzoic acid and nicotinic acid hydrazides with N-protected L-amino acids, including L-tyrosinamide derivatives, have been evaluated for antimicrobial activity. These compounds, specifically N-Boc-amino acid-(N-benzoyl)- and N-Boc-amino acid-(N-nicotinoyl) hydrazides, demonstrated comparable activity to ampicillin against S. aureus and E. coli, highlighting their potential in antimicrobial applications (Khattab, 2005).

3. Neuroprotective Effects

Research into tyrosol, a phenolic compound related to L-tyrosinamide derivatives, has shown neuroprotective effects in animal models of stroke. Tyrosol exhibited a dose-dependent neuroprotective effect, significantly reducing infarct volume and protecting against sensory motor dysfunction. These findings suggest tyrosol as a potential candidate for stroke therapy, emphasizing the broader neuroprotective potential of compounds within this chemical family (Bu et al., 2007).

4. Polymer Synthesis for Biomedical Applications

L-tyrosinamide derivatives have also been explored in the synthesis of biodegradable polymers. Tyrosine-derived polymers, including polycarbonates and polyarylates, have been developed for various biomedical applications. These polymers, synthesized using desaminotyrosyl-tyrosine alkyl esters (DTR), offer potential for drug delivery, tissue engineering, and other medical applications due to their biocompatibility and degradability (Bourke & Kohn, 2003).

5. Allergic Inflammation Treatment

Studies have demonstrated that tyrosol can suppress allergic inflammation by inhibiting the activation of phosphoinositide 3-kinase in mast cells. This effect reduces allergic symptoms and mediators, highlighting a potential therapeutic application for allergic inflammatory disorders (Je et al., 2015).

properties

IUPAC Name

(2S)-N-[(2S)-1-(tert-butylamino)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]-2-[(4-tert-butylphenyl)methyl-methylamino]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H53N3O3/c1-27(2)23-34(41(9)25-29-15-19-31(20-16-29)37(3,4)5)36(43)39-33(35(42)40-38(6,7)8)24-28-17-21-32(22-18-28)44-26-30-13-11-10-12-14-30/h10-22,27,33-34H,23-26H2,1-9H3,(H,39,43)(H,40,42)/t33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDHMGROXQUFNR-HEVIKAOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)NC(C)(C)C)N(C)CC3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)NC(C)(C)C)N(C)CC3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H53N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432752
Record name (2S)-N-[(2S)-1-(tert-butylamino)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]-2-[(4-tert-butylphenyl)methyl-methylamino]-4-methylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

599.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Tyrosinamide, N-((4-(1,1-dimethylethyl)phenyl)methyl)-N-methyl-L-leucyl-N-(1,1-dimethylethyl)-O-(phenylmethyl)-

CAS RN

217171-01-2
Record name PD-173212
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217171012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-N-[(2S)-1-(tert-butylamino)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]-2-[(4-tert-butylphenyl)methyl-methylamino]-4-methylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PD-173212
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7UUP5FPKC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Tyrosinamide, N-((4-(1,1-dimethylethyl)phenyl)methyl)-N-methyl-L-leucyl-N-(1,1-dimethylethyl)-O-(phenylmethyl)-
Reactant of Route 2
Reactant of Route 2
L-Tyrosinamide, N-((4-(1,1-dimethylethyl)phenyl)methyl)-N-methyl-L-leucyl-N-(1,1-dimethylethyl)-O-(phenylmethyl)-
Reactant of Route 3
Reactant of Route 3
L-Tyrosinamide, N-((4-(1,1-dimethylethyl)phenyl)methyl)-N-methyl-L-leucyl-N-(1,1-dimethylethyl)-O-(phenylmethyl)-
Reactant of Route 4
Reactant of Route 4
L-Tyrosinamide, N-((4-(1,1-dimethylethyl)phenyl)methyl)-N-methyl-L-leucyl-N-(1,1-dimethylethyl)-O-(phenylmethyl)-
Reactant of Route 5
Reactant of Route 5
L-Tyrosinamide, N-((4-(1,1-dimethylethyl)phenyl)methyl)-N-methyl-L-leucyl-N-(1,1-dimethylethyl)-O-(phenylmethyl)-
Reactant of Route 6
Reactant of Route 6
L-Tyrosinamide, N-((4-(1,1-dimethylethyl)phenyl)methyl)-N-methyl-L-leucyl-N-(1,1-dimethylethyl)-O-(phenylmethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.